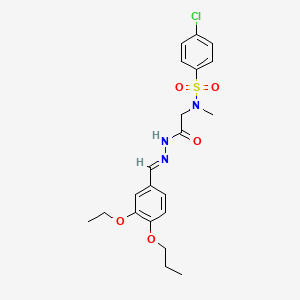
N-benzyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylpyridin-2-amine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by the name of BODIPY, which stands for boron-dipyrromethene.
Mechanism of Action
The mechanism of action of BODIPY is based on its ability to selectively bind to cancer cells. The compound is designed to target specific receptors on the surface of cancer cells, which allows it to selectively deliver drugs or other therapeutic agents to the cancer cells.
Biochemical and Physiological Effects:
BODIPY has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cancer cells. BODIPY has also been shown to inhibit the growth and proliferation of cancer cells, which can help to slow down the progression of the disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BODIPY is its ability to selectively bind to cancer cells, which makes it an ideal tool for studying the behavior of cancer cells in vitro. However, one of the limitations of BODIPY is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of BODIPY. One potential area of research is the development of new drug delivery systems based on the compound. Another potential area of research is the development of new imaging techniques that use BODIPY as a fluorescent probe. Finally, there is also potential for the use of BODIPY in the development of new cancer therapies.
Synthesis Methods
The synthesis of BODIPY involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-N-methyl-2-chloropyridin-3-amine in the presence of a base such as triethylamine. The resulting compound is then subjected to a deprotection reaction using an acid catalyst to obtain the final product.
Scientific Research Applications
BODIPY has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a fluorescent probe for imaging and detecting cancer cells. BODIPY has also been studied for its potential use as a drug delivery system due to its ability to selectively bind to cancer cells.
properties
IUPAC Name |
N-benzyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(15-16-7-4-3-5-8-16)21-19(9-6-14-23-21)22-24-20(25-28-22)17-10-12-18(27-2)13-11-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJDXVDFWBZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)





![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)


